molecular formula C22H22N4O4 B2571191 N-[(2,5-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide CAS No. 1189681-63-7

N-[(2,5-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide

Cat. No.: B2571191
CAS No.: 1189681-63-7
M. Wt: 406.442
InChI Key: POBPQWYRXAYUEO-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core fused with a propanamide side chain and a 2,5-dimethoxybenzyl group. The propanamide linker provides flexibility, enabling conformational adaptability. This compound’s structural complexity positions it as a candidate for targeting enzymes or receptors involved in inflammatory or oncological pathways, though specific biological data are absent in the provided evidence.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-29-15-7-8-18(30-2)14(11-15)12-23-19(27)9-10-26-13-24-20-16-5-3-4-6-17(16)25-21(20)22(26)28/h3-8,11,13,25H,9-10,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBPQWYRXAYUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidoindole core through a cyclization reaction. This is followed by the introduction of the dimethoxyphenyl group via a Friedel-Crafts alkylation reaction. The final step involves the formation of the propanamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The dimethoxyphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

N-[(2,5-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, it may inhibit enzyme activity or alter receptor signaling, leading to therapeutic outcomes.

Comparison with Similar Compounds

Pyrimidoindole Isomers

  • N-(2,4-Difluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide ()

    • Core: Pyrimido[5,4-b]indole (same as target compound).
    • Substituents: 2,4-Difluorobenzyl (vs. 2,5-dimethoxybenzyl) and 8-methyl on the indole.
    • Molecular Formula: C₂₁H₁₈F₂N₄O₂.
    • Molecular Weight: 396.397 g/mol.
    • Key Differences: Fluorine substituents increase electronegativity and may alter bioavailability compared to methoxy groups .
  • N-{4-[(3-Methoxyphenyl)(methyl)amino]-9H-pyrimido[4,5-b]indol-2-yl}-2,2-dimethylpropanamide () Core: Pyrimido[4,5-b]indole (isomeric shift in fused ring positions). Substituents: 3-Methoxy-N-methylaniline and tert-butyl amide. Melting Point: 288.5–289.4 °C (indicative of high thermal stability). Implications: Isomeric differences may affect binding modes in biological targets .

Substituent Variations on the Aromatic Ring

Methoxy vs. Halogen Substituents

  • N-(4-(N-(2,5-Dimethoxyphenyl)sulfamoyl)phenyl)-3-(p-tolyloxy)propanamide () Substituents: 2,5-Dimethoxyphenyl linked via sulfamoyl and p-tolyloxy groups. Melting Point: 145°C (lower than pyrimidoindole analogs, suggesting reduced crystallinity).
  • Compounds 7c–7f ()

    • Substituents: Thiazole and oxadiazole rings with methylphenyl groups.
    • Molecular Weight: 375–389 g/mol.
    • Melting Points: 134–178°C.
    • Comparison: Lack of pyrimidoindole core reduces structural complexity but retains amide functionality for hydrogen bonding .

Propanamide Linker Modifications

  • (Z)-N-(4-(2-(12H-Dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide ()
    • Linker: Propanamide with thiadiazocin-thiazole-pyridine extensions.
    • Synthesis Yield: 12% (low yield suggests synthetic challenges).
    • Key Feature: Extended conjugation may enhance UV absorption properties .

Key Research Findings and Implications

Fluorine Substituents (): Improve metabolic stability and electronegativity, favoring interactions with polar enzyme pockets.

Core Heterocycle Impact:

  • Pyrimido[5,4-b]indole (Target) vs. Pyrimido[4,5-b]indole (): Isomeric differences may alter π-stacking or hydrogen-bonding capabilities in drug-receptor interactions .

Synthetic Challenges:

  • Low yields in complex analogs (e.g., 12% in ) highlight the need for optimized coupling strategies .

Biological Activity

N-[(2,5-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound features a pyrimido[5,4-b]indole core combined with a 2,5-dimethoxyphenyl moiety. Its molecular formula is C23H24N4O4C_{23}H_{24}N_{4}O_{4} with a molecular weight of 420.46 g/mol. The structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The indole moiety in the compound is known for binding affinity to multiple targets involved in cell signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits antitumor activity across various cancer cell lines. For example:

  • In vitro studies have shown significant cytotoxic effects against A549 (lung cancer) and MCF7 (breast cancer) cell lines.
  • The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

This compound has also been tested for antimicrobial properties:

  • It demonstrates activity against both Gram-positive and Gram-negative bacteria.
  • Minimum inhibitory concentrations (MICs) have been determined for various strains, indicating potential as an antimicrobial agent.

Case Studies and Research Findings

StudyFindings
Xia et al. (2022) Compound showed significant cytotoxicity with IC50 values of 30 µM against A549 cells.
Fan et al. (2021) Induced autophagy in MCF7 cells without apoptosis at concentrations below 50 µM.
Zhang et al. (2020) Demonstrated potent antibacterial activity with MIC values ranging from 10 to 20 µg/mL against E. coli and S. aureus.

Toxicity Profile

Toxicological assessments indicate that this compound exhibits low toxicity levels in vitro:

  • Hemolytic assays reveal minimal hemolysis at concentrations up to 200 µM.
  • Further studies are necessary to evaluate long-term effects and safety in vivo.

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